molecular formula C5H10N4S B13104445 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole

2-Hydrazinyl-5-propyl-1,3,4-thiadiazole

Cat. No.: B13104445
M. Wt: 158.23 g/mol
InChI Key: BGHSKQRWZZJALR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

2-Hydrazinyl-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
  • 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
  • 2-Hydrazinyl-5-ethyl-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole exhibits unique properties due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

(5-propyl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C5H10N4S/c1-2-3-4-8-9-5(7-6)10-4/h2-3,6H2,1H3,(H,7,9)

InChI Key

BGHSKQRWZZJALR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NN

Origin of Product

United States

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